N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11(2)17(21)20-13-8-4-3-7-12(13)16-18-14-9-5-6-10-15(14)19-16/h3-11H,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGMRMJENRKJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with an aromatic aldehyde in the presence of a catalyst such as acetic acid or sulfuric acid to form the benzimidazole core. The resulting intermediate is then reacted with isobutyryl chloride in the presence of a base like triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
Therapeutic Applications
The compound has been identified as having significant potential in treating a variety of diseases due to its interaction with biological pathways. Key applications include:
- Cancer Treatment : N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide exhibits anti-cancer properties by inhibiting the Wnt signaling pathway, which is crucial in cancer cell proliferation and metastasis. Studies have shown that compounds targeting this pathway can effectively reduce tumor growth in various cancer models .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases. Its mechanism involves the modulation of inflammatory cytokines and pathways .
- Neurological Disorders : There is emerging evidence suggesting that this compound may play a role in treating neurological disorders by influencing glutamatergic neurotransmission, which is implicated in conditions like epilepsy .
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below summarizes key structural differences and properties of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide and related compounds:
Key Observations:
- Isobutyramide vs. Sulfonylacetamidines : The sulfonyl group in the latter increases polarity and aqueous solubility compared to the lipophilic isobutyramide. This may result in better bioavailability for sulfonyl derivatives in hydrophilic environments .
- Cinnamide Analogues: The conjugated double bond in cinnamides facilitates strong interactions with tubulin, leading to potent cytotoxic effects absent in non-conjugated amides like isobutyramide .
Antimicrobial and Anticancer Activity
- W1: Exhibits notable antimicrobial and anticancer activities, likely due to nitro groups disrupting microbial DNA or inhibiting enzymes like dihydrofolate reductase .
Tubulin Binding and Cytotoxicity
- The cinnamide group’s planar structure allows optimal binding to the colchicine site of tubulin, disrupting microtubule dynamics. In contrast, the isobutyramide’s branched alkyl chain may hinder such interactions, reducing antiproliferative efficacy .
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
- Molecular Formula : C16H18N4O
- Molecular Weight : 298.34 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing benzimidazole moieties often exhibit significant inhibitory effects on key enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and cellular proliferation .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard methodologies.
| Microbial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 2.65 | |
| Escherichia coli | 1.43 | |
| Candida albicans | 1.27 |
These results indicate that the compound possesses notable antimicrobial properties, particularly against Gram-positive bacteria and certain fungal strains.
Anticancer Activity
The anticancer potential of this compound was assessed through various in vitro assays. The compound was tested against several cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer (MDA-MB-231).
| Cell Line | IC50 (µM) | Comparison Drug IC50 (µM) | Reference |
|---|---|---|---|
| HCT116 | 4.53 | 5-FU: 9.99 | |
| MDA-MB-231 | 6.20 | Doxorubicin: 5.00 |
The data suggests that this compound exhibits comparable or superior potency against certain cancer cell lines when compared to established chemotherapeutic agents.
Case Studies
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial properties of various benzimidazole derivatives, including this compound, revealed significant activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods and MIC determination to establish the efficacy of the compound .
Case Study 2: Anticancer Screening
In another investigation, the compound was subjected to a series of cytotoxicity assays across different cancer cell lines. The results indicated a strong dose-dependent response, with substantial reductions in cell viability observed at concentrations below 10 µM . This highlights the potential for further development as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling between 2-aminobenzimidazole derivatives and isobutyryl chloride. Key steps include:
- Catalytic systems : Copper iodide (CuI) catalysis under inert atmospheres (e.g., nitrogen) to facilitate C–N bond formation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) followed by recrystallization from ethanol to achieve >95% purity .
- Characterization : Use FT-IR to confirm amide bonds (C=O stretch ~1650 cm⁻¹), -/-NMR for structural elucidation, and HRMS for molecular ion validation .
Q. How is the structural integrity of this compound verified in different solvent systems?
- Methodological Answer :
- Solubility testing : Assess in DMSO, DMF, and ethanol; monitor via UV-Vis spectroscopy for aggregation or decomposition .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding networks (e.g., π-π stacking in benzimidazole moieties) .
Q. What are the primary biological activities associated with this compound?
- Methodological Answer :
- In vitro assays : Test antiproliferative activity using MTT assays on cancer cell lines (e.g., HCT116 colorectal cancer) at concentrations 1–100 μM .
- Antimicrobial screening : Employ disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC values)?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic stability studies : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies .
- Structural analogs : Synthesize derivatives with modified sulfonyl or alkyl groups to isolate structure-activity relationships (SAR) .
Q. What strategies are effective in elucidating the mechanism of action for anticancer activity?
- Methodological Answer :
- Target identification : Perform kinase profiling assays or use pull-down experiments with biotinylated probes to identify binding partners .
- Pathway analysis : Quantify apoptosis markers (e.g., caspase-3 activation) via flow cytometry or Western blotting .
- Computational modeling : Dock the compound into homology models of suspected targets (e.g., tubulin or EGFR) using AutoDock Vina .
Q. How can researchers optimize experimental design for in vivo studies?
- Methodological Answer :
- Formulation : Use PEGylated liposomes to enhance solubility and bioavailability .
- Dosing regimen : Conduct pharmacokinetic studies in rodents (e.g., C and t measurements) to determine optimal frequency .
- Toxicity screening : Evaluate hepatorenal function via serum ALT/CRE levels after 14-day administration .
Q. What analytical techniques are critical for detecting degradation products under stress conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
